molecular formula C7H9NO B1329557 2,6-Dimethyl-4-Hydroxypyridine CAS No. 7516-31-6

2,6-Dimethyl-4-Hydroxypyridine

Cat. No. B1329557
CAS RN: 7516-31-6
M. Wt: 123.15 g/mol
InChI Key: PRAFLUMTYHBEHE-UHFFFAOYSA-N
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Patent
US07579353B2

Procedure details

To a solution of 2,6-dimethyl-pyran-4-one (ALDRICH, 7.44 g) in ethanol (40 ml) was added commercial 30% aqueous ammonia (140 ml). The mixture was heated to 140° C. in steel reactor for 8 h, then allowed to cool to room temperature overnight. The mixture was filtered and the ethanol removed under vacuum. The precipitate formed was isolated by filtration to afford a first crop of 1.9 g of the title compound. The filtrate was concentrated to dryness to afford a second crop of 5.2 g of the title compound, which were not further purified.
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1O[C:4]([CH3:9])=[CH:5][C:6](=[O:8])[CH:7]=1.[NH3:10]>C(O)C>[CH3:1][C:2]1[NH:10][C:4]([CH3:9])=[CH:5][C:6](=[O:8])[CH:7]=1

Inputs

Step One
Name
Quantity
7.44 g
Type
reactant
Smiles
CC=1OC(=CC(C1)=O)C
Name
Quantity
140 mL
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the ethanol removed under vacuum
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=CC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07579353B2

Procedure details

To a solution of 2,6-dimethyl-pyran-4-one (ALDRICH, 7.44 g) in ethanol (40 ml) was added commercial 30% aqueous ammonia (140 ml). The mixture was heated to 140° C. in steel reactor for 8 h, then allowed to cool to room temperature overnight. The mixture was filtered and the ethanol removed under vacuum. The precipitate formed was isolated by filtration to afford a first crop of 1.9 g of the title compound. The filtrate was concentrated to dryness to afford a second crop of 5.2 g of the title compound, which were not further purified.
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1O[C:4]([CH3:9])=[CH:5][C:6](=[O:8])[CH:7]=1.[NH3:10]>C(O)C>[CH3:1][C:2]1[NH:10][C:4]([CH3:9])=[CH:5][C:6](=[O:8])[CH:7]=1

Inputs

Step One
Name
Quantity
7.44 g
Type
reactant
Smiles
CC=1OC(=CC(C1)=O)C
Name
Quantity
140 mL
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the ethanol removed under vacuum
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=CC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.